1-Isopropylimino-1-phenyl-3-(trifluoromethyl)-4,4,4-trifluorobutan-3-OL
Overview
Description
1-Isopropylimino-1-phenyl-3-(trifluoromethyl)-4,4,4-trifluorobutan-3-OL is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group, which imparts significant chemical stability and reactivity, making it a valuable substance in various scientific and industrial applications.
Preparation Methods
The synthesis of 1-Isopropylimino-1-phenyl-3-(trifluoromethyl)-4,4,4-trifluorobutan-3-OL typically involves multiple steps, including the introduction of the trifluoromethyl group and the formation of the imino and phenyl groups. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability .
Chemical Reactions Analysis
1-Isopropylimino-1-phenyl-3-(trifluoromethyl)-4,4,4-trifluorobutan-3-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the imino group, leading to the formation of amines.
Substitution: The trifluoromethyl group can participate in substitution reactions, often requiring strong nucleophiles or electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
1-Isopropylimino-1-phenyl-3-(trifluoromethyl)-4,4,4-trifluorobutan-3-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers explore its potential as a biochemical probe to investigate cellular processes.
Medicine: The compound’s unique properties make it a candidate for drug development, particularly in designing molecules with enhanced stability and bioavailability.
Mechanism of Action
The mechanism by which 1-Isopropylimino-1-phenyl-3-(trifluoromethyl)-4,4,4-trifluorobutan-3-OL exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially modulating their activity. The imino and phenyl groups contribute to the compound’s binding affinity and specificity, influencing various biochemical pathways .
Comparison with Similar Compounds
Compared to other similar compounds, 1-Isopropylimino-1-phenyl-3-(trifluoromethyl)-4,4,4-trifluorobutan-3-OL stands out due to its unique combination of functional groups. Similar compounds include:
- 1-Isopropylimino-1-phenyl-3-(trifluoromethyl)butan-3-OL
- 1-Isopropylimino-1-phenyl-3-(difluoromethyl)butan-3-OL
- 1-Isopropylimino-1-phenyl-3-(fluoromethyl)butan-3-OL These compounds share structural similarities but differ in the number and position of fluorine atoms, affecting their chemical properties and applications .
Properties
IUPAC Name |
1,1,1-trifluoro-4-phenyl-4-propan-2-ylimino-2-(trifluoromethyl)butan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F6NO/c1-9(2)21-11(10-6-4-3-5-7-10)8-12(22,13(15,16)17)14(18,19)20/h3-7,9,22H,8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AENNWZZWTXDINQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N=C(CC(C(F)(F)F)(C(F)(F)F)O)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F6NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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